molecular formula C20H21NO3 B1293310 3-Azetidinomethyl-3'-carboethoxybenzophenone CAS No. 898771-48-7

3-Azetidinomethyl-3'-carboethoxybenzophenone

Cat. No.: B1293310
CAS No.: 898771-48-7
M. Wt: 323.4 g/mol
InChI Key: RQIZJQCZGFPFPH-UHFFFAOYSA-N
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Description

3-Azetidinomethyl-3'-carboethoxybenzophenone (CAS: 898771-48-7) is a benzophenone derivative featuring an azetidinomethyl group (a four-membered nitrogen-containing ring) at the 3-position and a carboethoxy (ethoxycarbonyl) group at the 3'-position. Its molecular formula is C₁₈H₁₇NO₃, with a molecular weight of 303.34 g/mol . This compound is primarily utilized in photopolymerization applications as a photoinitiator due to its ability to generate free radicals upon UV exposure, facilitating cross-linking in ethylenically unsaturated polymers .

Properties

IUPAC Name

ethyl 3-[3-(azetidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-2-24-20(23)18-9-4-8-17(13-18)19(22)16-7-3-6-15(12-16)14-21-10-5-11-21/h3-4,6-9,12-13H,2,5,10-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIZJQCZGFPFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643246
Record name Ethyl 3-{3-[(azetidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-48-7
Record name Ethyl 3-[3-(1-azetidinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-{3-[(azetidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azetidinomethyl-3’-carboethoxybenzophenone typically involves the reaction of benzophenone derivatives with azetidine and ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the azetidine ring .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Azetidinomethyl-3’-carboethoxybenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Azetidinomethyl-3’-carboethoxybenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring and benzophenone core play crucial roles in binding to these targets, thereby modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Applications/Properties
3-Azetidinomethyl-3'-carboethoxybenzophenone 898771-48-7 C₁₈H₁₇NO₃ 303.34 Azetidinomethyl (3), Carboethoxy (3') Photoinitiator, high reactivity in UV curing
3-Azetidinomethyl-3'-bromobenzophenone 898771-57-8 C₁₆H₁₄BrNO 316.19 Azetidinomethyl (3), Bromo (3') Intermediate in organic synthesis
4-Carboethoxy-3,4,4'-trichlorobenzophenone N/A C₁₆H₁₁Cl₃O₃ 357.62 Carboethoxy (4), Trichloro (3,4,4') Enhanced thermal stability in photoinitiators
3-Bromo-2'-carboethoxybenzophenone 746651-82-1 C₁₆H₁₃BrO₃ 333.18 Bromo (3), Carboethoxy (2') Research chemical; positional isomer effects
4-Bromo-2'-carboethoxybenzophenone 51476-11-0 C₁₆H₁₃BrO₃ 333.18 Bromo (4), Carboethoxy (2') Supplier availability for lab studies
3-Acetoxy-3'-cyanobenzophenone 890099-69-1 C₁₆H₁₁NO₃ 265.26 Acetoxy (3), Cyano (3') Altered solubility and electronic properties

Electronic and Reactivity Differences

  • Azetidinomethyl vs. Halogen Substituents: The azetidinomethyl group is electron-donating due to its nitrogen lone pairs, enhancing the compound's ability to stabilize free radicals during photopolymerization. In contrast, bromo or chloro substituents (e.g., 3-Azetidinomethyl-3'-bromobenzophenone) introduce electron-withdrawing effects, reducing reactivity but improving stability .
  • Carboethoxy vs. Cyano Groups: The carboethoxy group (ester) in the target compound is less electron-withdrawing than a cyano group (e.g., 3-Azetidinomethyl-3'-cyanobenzophenone, CAS: 898771-39-6), resulting in milder reactivity but better solubility in hydrophobic matrices .

Positional Isomerism Effects

  • 3-Bromo-2'-carboethoxybenzophenone (CAS: 746651-82-1) and 4-Bromo-2'-carboethoxybenzophenone (CAS: 51476-11-0) demonstrate how substituent positioning alters properties. The 3-bromo derivative may exhibit steric hindrance near the ketone group, affecting its photoinitiation efficiency compared to the 4-bromo isomer .

Thermal and Chemical Stability

  • Halogenated Analogs: Compounds like 4-Carboethoxy-3,4,4'-trichlorobenzophenone (MW: 357.62) show higher thermal stability due to chlorine's strong electron-withdrawing nature, making them suitable for high-temperature applications .
  • Azetidinomethyl Derivatives: The strained azetidine ring in the target compound may reduce thermal stability but increase reactivity in UV-initiated reactions .

Biological Activity

3-Azetidinomethyl-3'-carboethoxybenzophenone is a synthetic compound that has garnered interest for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C18_{18}H19_{19}N1_{1}O3_{3}
  • Molecular Weight : 299.35 g/mol

This compound features an azetidine ring, which is known to influence its biological interactions, particularly in terms of receptor binding and enzyme inhibition.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, similar to other benzophenone derivatives.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress in cellular models.
  • Enzyme Inhibition : Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
AntioxidantFree radical scavenging
Enzyme InhibitionReduced activity of CYP450 enzymes

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Organic Chemistry, researchers tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity.

Case Study 2: Antioxidant Capacity

A study conducted by MDPI evaluated the antioxidant capacity of various benzophenone derivatives, including this compound. The compound showed a significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Case Study 3: Enzyme Interaction

Research published in ACS Chemical Reviews explored the interaction between this compound and cytochrome P450 enzymes. The findings indicated that the compound could act as an inhibitor, potentially affecting the metabolism of co-administered drugs and highlighting the need for further pharmacokinetic studies.

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